molecular formula C32H38ClN3O2 B1666252 Azeliragon CAS No. 603148-36-3

Azeliragon

カタログ番号 B1666252
CAS番号: 603148-36-3
分子量: 532.1 g/mol
InChIキー: KJNNWYBAOPXVJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azeliragon, also known as TTP488 or PF-04494700, is a small-molecule RAGE inhibitor . It is developed by vTv Therapeutics for various cancers, including triple-negative breast cancer and pancreatic cancer . The chemical reached Phase III trials in slowing cognitive deterioration in early stage Alzheimer’s disease patients .


Synthesis Analysis

Azeliragon was discovered by TransTech Pharma and licensed to Pfizer as PF-04494700 . Preclinical studies in animal models of Alzheimer’s Disease (AD) have shown azeliragon to decrease Aβ plaque deposition .


Molecular Structure Analysis

Azeliragon belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .


Chemical Reactions Analysis

Azeliragon inhibits RAGE interactions with certain ligands, including HMGB1 and S100 proteins in the cancer microenvironment . S100A9, a protein released from cells within the microenvironment of brain metastasis, binds to RAGE receptors on the surface of cancer cells, making them resistant to the effectiveness of radiation treatments .


Physical And Chemical Properties Analysis

Azeliragon has a molecular formula of C32H38ClN3O2 and a molecular weight of 532.12 .

科学的研究の応用

Alzheimer’s Disease Treatment

Azeliragon has been used in clinical trials studying its effectiveness in treating Alzheimer’s Disease . It is being explored as a potential treatment to slow disease progression in patients with mild Alzheimer’s Disease due to its role as an inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE) .

Anti-metastatic Efficacy in Cancer Research

In cancer research, specifically for Triple-Negative Breast Cancer (TNBC) , Azeliragon has shown promise as an anti-metastatic agent. It has been tested preclinically for its ability to suppress metastasis and impair mechanisms underlying tumor progression .

RAGE Inhibition

As a RAGE inhibitor , Azeliragon (TTP488) is being developed to address the pathology of Alzheimer’s disease. Its oral bioavailability and high safety profile make it a significant candidate for further research in this field .

作用機序

Target of Action

Azeliragon is an oral, small-molecule inhibitor of the Receptor for Advanced Glycation End-products (RAGE) . RAGE is a cell-surface receptor of the immunoglobulin superfamily, expressed on multiple cell types . It binds to advanced glycation end products (AGEs), which are modified forms of lipids and proteins that become glycated when exposed to sugars . AGEs form during normal aging and in higher amounts in patients with diabetes . RAGE also binds to Aβ , and has been reported to mediate toxic effects of Aβ oligomers in neurons .

Mode of Action

When AGEs bind to their receptors, they cause inflammation and oxidative damage . RAGE is thought to mediate amyloid transport into the brain . Azeliragon blocks this interaction, providing a combined treatment effect across glial inflammatory and amyloid-related processes . In preclinical studies, the compound decreased brain Aβ load in transgenic mice and improved their performance on behavioral assays .

Biochemical Pathways

Azeliragon’s interaction with RAGE affects several biochemical pathways. It decreases sAPPβ while increasing sAPPα, indicating azeliragon inhibition of RAGE reduces activity of β-secretase . It also reduces levels of inflammatory cytokines, demonstrating azeliragon inhibition of RAGE reduces neuroinflammation .

Pharmacokinetics

In humans, the pharmacokinetics of azeliragon following a single dose are characterized by rapid absorption over a dose range of 5 to 65 mg and a prolonged PK disposition . Following administration of a single 20 mg dose in healthy subjects, the mean trough plasma concentrations of azeliragon at the lowest were observed .

Result of Action

The result of azeliragon’s action is a decrease in brain Aβ load, reduction in levels of inflammatory cytokines, and improvement in cognitive decline and cerebral blood flow . In preclinical studies, azeliragon showed a significant reduction in metastasis in triple-negative breast cancer models .

Action Environment

The action of azeliragon can be influenced by environmental factors. For instance, the safety profile of azeliragon is associated with gastrointestinal side effects at low doses . There is a narrow therapeutic window – high dose increases frequency of falls, confusion, and decreases cognition

Safety and Hazards

Azeliragon is associated with gastrointestinal side effects at low doses . There is a narrow therapeutic window – high dose increases frequency of falls, confusion, and decreases cognition . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

特性

IUPAC Name

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNNWYBAOPXVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117468
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azeliragon

CAS RN

603148-36-3
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603148-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azeliragon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azeliragon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12689
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZELIRAGON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azeliragon
Reactant of Route 2
Reactant of Route 2
Azeliragon
Reactant of Route 3
Reactant of Route 3
Azeliragon
Reactant of Route 4
Reactant of Route 4
Azeliragon
Reactant of Route 5
Reactant of Route 5
Azeliragon
Reactant of Route 6
Reactant of Route 6
Azeliragon

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。